Isabelin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

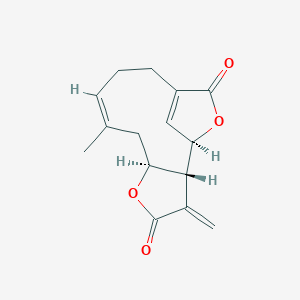

Molecular Formula |

C15H16O4 |

|---|---|

Molecular Weight |

260.28 g/mol |

IUPAC Name |

(1R,2R,6S,8Z)-8-methyl-3-methylidene-5,14-dioxatricyclo[10.2.1.02,6]pentadeca-8,12(15)-diene-4,13-dione |

InChI |

InChI=1S/C15H16O4/c1-8-4-3-5-10-7-12(19-15(10)17)13-9(2)14(16)18-11(13)6-8/h4,7,11-13H,2-3,5-6H2,1H3/b8-4-/t11-,12+,13+/m0/s1 |

InChI Key |

VCMZMMIHEOEXSR-YIKYYIFRSA-N |

Isomeric SMILES |

C/C/1=C/CCC2=C[C@H]([C@H]3[C@H](C1)OC(=O)C3=C)OC2=O |

Canonical SMILES |

CC1=CCCC2=CC(C3C(C1)OC(=O)C3=C)OC2=O |

Synonyms |

isabelin |

Origin of Product |

United States |

Foundational & Exploratory

Embelin's Mechanism of Action in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the fruit of the Embelia ribes plant, has garnered significant attention in oncological research for its multifaceted anticancer properties.[1][2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms through which embelin exerts its effects on cancer cells, focusing on its role as a modulator of key signaling pathways, an inducer of apoptosis, and an inhibitor of cell proliferation and angiogenesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into embelin's therapeutic potential.

Core Mechanism of Action: XIAP Inhibition and Apoptosis Induction

Embelin is widely recognized as a potent, non-peptidic, cell-permeable small molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[1][2] XIAP is a key regulator of apoptosis, or programmed cell death, that is often overexpressed in cancer cells, contributing to their survival and resistance to therapy.

Embelin's primary mechanism involves binding to the BIR3 domain of XIAP, which prevents the interaction between XIAP and caspase-9.[2] This inhibition of the XIAP-caspase-9 interaction is a critical step in the induction of the intrinsic apoptotic pathway. By disrupting this binding, embelin allows for the activation of caspase-9, which in turn activates downstream executioner caspases, such as caspase-3, leading to the systematic dismantling of the cancer cell.[1][4]

The induction of apoptosis by embelin is further supported by its ability to cause the depolarization of the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[3][4] This release is a key event in the formation of the apoptosome, a protein complex that activates caspase-9.

Signaling Pathway Visualization: XIAP-Mediated Apoptosis

Caption: Embelin inhibits XIAP, leading to the activation of caspases and apoptosis.

Modulation of Key Signaling Pathways

Beyond its direct interaction with the apoptotic machinery, embelin modulates several critical signaling pathways that are frequently dysregulated in cancer, thereby impacting cell proliferation, survival, and metastasis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and chemoresistance. Embelin has been shown to be a potent inhibitor of NF-κB activation.[4] It achieves this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4] By inhibiting NF-κB, embelin downregulates the expression of various anti-apoptotic and metastatic gene products.[4]

Signaling Pathway Visualization: NF-κB Pathway

Caption: Embelin inhibits the NF-κB pathway by preventing IκBα degradation.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is constitutively activated in a wide range of cancers, promoting cell proliferation, survival, and angiogenesis. Embelin has been demonstrated to suppress the constitutive activation of STAT3.[1][5] This inhibition is mediated through the suppression of the activation of upstream kinases such as JAK2 and c-Src.[1][5] The downregulation of STAT3 activity by embelin leads to the suppression of STAT3-regulated gene products, contributing to its anti-proliferative and pro-apoptotic effects.[5]

Signaling Pathway Visualization: STAT3 Pathway

Caption: Embelin suppresses STAT3 signaling by inhibiting upstream kinases.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling cascade that regulates cell survival, proliferation, and growth. Its aberrant activation is a common feature of many cancers. Embelin has been shown to inhibit the PI3K/Akt pathway, contributing to its cytotoxic effects.[1] The inhibition of this pathway by embelin leads to decreased cell viability and the induction of apoptosis in various cancer cell lines.[1]

Signaling Pathway Visualization: PI3K/Akt Pathway

Caption: Embelin inhibits the PI3K/Akt pathway, reducing cell survival.

Effects on Cell Cycle and Angiogenesis

Cell Cycle Arrest

In addition to inducing apoptosis, embelin can also halt the progression of the cell cycle in cancer cells. It has been reported to cause cell cycle arrest at different phases, including G1/S and G2/M, depending on the cancer cell type.[1] This effect is often associated with the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Anti-Angiogenic Activity

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Embelin has demonstrated anti-angiogenic properties by inhibiting various steps in the angiogenic cascade. It has been shown to inhibit endothelial cell migration and tube formation. Furthermore, embelin can reduce the expression of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF).[1]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of embelin have been quantified in numerous studies across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for its potency.

| Cancer Type | Cell Line | IC50 (µM) | Reference |

| Breast Cancer | MCF-7 | 80 µg/ml | [6] |

| Glioblastoma | U87MG | 23.6 | [7] |

| Glioblastoma | LN229 | >50 | [7] |

| Amoebicidal | Acanthamoeba | 27.16 ± 0.63 | [4] |

| Epithelial Carcinoma | KB | 5.58 | [8] |

| Colon Cancer | HCT-116 | 29 | [8] |

| Breast Cancer | MDA-MB-231 | 5 | [8] |

| Prostate Cancer | PC-3 | 5.5 | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of embelin.

Cell Viability and Cytotoxicity Assays (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of embelin for specific time periods (e.g., 24, 48, 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).

-

Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.[6][9]

-

Apoptosis Assays (Annexin V/Propidium Iodide Staining and Flow Cytometry)

-

Principle: This assay differentiates between live, apoptotic, and necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

-

Protocol Outline:

-

Treat cancer cells with embelin for a predetermined time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Analyze the stained cells by flow cytometry. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

-

Western Blot Analysis

-

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

-

Protocol Outline:

-

Lyse embelin-treated and control cells to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against target proteins (e.g., XIAP, cleaved caspase-3, p-STAT3, p-Akt, IκBα, β-actin as a loading control).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

-

Principle: PI stoichiometrically binds to DNA, allowing for the quantification of DNA content in cells. Cells in the G2/M phase of the cell cycle have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

-

Protocol Outline:

-

Treat cells with embelin and harvest them.

-

Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.

-

Wash the fixed cells and treat them with RNase A to remove RNA.

-

Stain the cells with a PI solution.

-

Analyze the DNA content of the cells by flow cytometry.

-

Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

-

In Vivo Xenograft Models

-

Principle: To evaluate the anti-tumor efficacy of embelin in a living organism, human cancer cells are implanted into immunocompromised mice (e.g., nude or SCID mice) to form tumors. The effect of embelin on tumor growth is then monitored.

-

Protocol Outline:

-

Inject a specific number of cancer cells subcutaneously into the flank of immunocompromised mice.

-

Allow tumors to grow to a palpable size.

-

Randomize the mice into control and treatment groups.

-

Administer embelin (e.g., via oral gavage or intraperitoneal injection) at a specific dose and schedule.

-

Measure tumor volume and mouse body weight regularly.

-

At the end of the study, excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[5][8]

-

Experimental Workflow Visualization

Caption: A general workflow for investigating embelin's anticancer effects.

Conclusion

Embelin is a promising natural compound with a well-defined multi-targeted mechanism of action against cancer cells. Its ability to inhibit XIAP and induce apoptosis, coupled with its modulatory effects on key oncogenic signaling pathways such as NF-κB, STAT3, and PI3K/Akt, underscores its potential as a therapeutic agent. Furthermore, its capacity to induce cell cycle arrest and inhibit angiogenesis further contributes to its robust anti-tumor profile. The quantitative data and established experimental protocols detailed in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic applications of embelin in oncology. Continued research is warranted to fully elucidate its clinical utility and to develop optimized formulations and combination therapies to maximize its anticancer efficacy.

References

- 1. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways | PLOS One [journals.plos.org]

- 9. medcraveonline.com [medcraveonline.com]

Embelin: A Natural Inhibitor of XIAP for Cancer Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The X-linked inhibitor of apoptosis protein (XIAP) is a critical regulator of programmed cell death and a key contributor to therapeutic resistance in various cancers. Its overexpression allows cancer cells to evade apoptosis, making it a prime target for novel anti-cancer drug development. Embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a natural benzoquinone isolated from the berries of Embelia ribes, has emerged as a promising natural product-based XIAP inhibitor. This technical guide provides a comprehensive overview of Embelin's role as a direct XIAP inhibitor, detailing its mechanism of action, binding affinity, and its effects on apoptotic signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the underlying molecular interactions and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis research.

Introduction

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis. The inhibitor of apoptosis (IAP) protein family plays a crucial role in regulating this process, and their overexpression is a common feature in many human cancers, contributing to tumor progression and resistance to conventional therapies. The X-linked inhibitor of apoptosis protein (XIAP) is the most potent endogenous inhibitor of caspases, the key executioners of apoptosis. XIAP directly binds to and inhibits caspase-3, -7, and -9, effectively blocking both the intrinsic and extrinsic apoptosis pathways.

Embelin, a natural compound, has been identified as a cell-permeable, small-molecule inhibitor of XIAP.[1][2] It exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[2][3] Its primary anti-cancer mechanism is attributed to its ability to disrupt the XIAP-caspase interaction, thereby restoring the apoptotic signaling in cancer cells.[4][5] This guide delves into the technical details of Embelin's function as a XIAP inhibitor, providing the necessary information for its evaluation as a potential therapeutic agent.

Mechanism of Action: Embelin as a XIAP Inhibitor

Embelin exerts its pro-apoptotic effects primarily by targeting the BIR3 (Baculoviral IAP Repeat 3) domain of XIAP.[6] The BIR3 domain is crucial for the inhibition of caspase-9. Normally, XIAP's BIR3 domain binds to the N-terminal tetrapeptide motif of the processed small subunit of caspase-9, preventing its dimerization and activation.[7]

Embelin competitively binds to the Smac/DIABLO binding groove on the surface of the BIR3 domain.[6] This binding sterically hinders the interaction between XIAP and caspase-9. By displacing caspase-9 from the BIR3 domain, Embelin allows for the auto-activation of caspase-9, which in turn initiates a caspase cascade, leading to the activation of effector caspases like caspase-3 and subsequent apoptosis.[8][9]

Furthermore, Embelin's inhibition of XIAP can also sensitize cancer cells to other pro-apoptotic stimuli, such as TRAIL (TNF-related apoptosis-inducing ligand) and conventional chemotherapeutic agents.[10] Beyond its direct action on XIAP, Embelin has also been shown to modulate other signaling pathways implicated in cancer cell survival and proliferation, such as the PI3K/Akt and NF-κB pathways.[8][11]

Quantitative Data Presentation

The following tables summarize the quantitative data on Embelin's binding affinity to XIAP and its cytotoxic and pro-apoptotic activity in various cancer cell lines.

Table 1: Binding Affinity of Embelin and its Derivatives to XIAP BIR3 Domain

| Compound | Assay Method | Binding Affinity (Kᵢ) | Reference |

| Embelin | Fluorescence Polarization | 4.1 µM | [12] |

| Embelin Derivative 6g | Competitive Binding Assay | 180 nM | [3] |

Table 2: In Vitro Cytotoxicity of Embelin (IC₅₀ Values) in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Exposure Time (h) | Reference |

| K562 | Leukemia | 12-18 | 24 | [13] |

| U937 | Leukemia | 12-18 | 24 | [13] |

| PC-3 | Prostate Cancer | ~5.5 | Not Specified | [13] |

| MDA-MB-231 | Breast Cancer | 5 | Not Specified | [13] |

| U87MG | Glioblastoma | 23.6 | 72 | [12] |

| BCPAP | Papillary Thyroid Cancer | ~10 | 24 | |

| TPC1 | Papillary Thyroid Cancer | ~10 | 24 | |

| AsPC-1 | Pancreatic Cancer | Not Specified | Not Specified | [8] |

| PANC-1 | Pancreatic Cancer | Not Specified | Not Specified | [8] |

| MIA PaCa-2 | Pancreatic Cancer | Not Specified | Not Specified | [8] |

| Hs 766T | Pancreatic Cancer | Not Specified | Not Specified | [8] |

Table 3: In Vivo Efficacy of Embelin in Xenograft Models

| Cancer Type | Animal Model | Embelin Dose (mg/kg) | Treatment Schedule | Outcome | Reference |

| Pancreatic Cancer | Balb C Nude Mice | 40 | Daily (5 days/week) for 6 weeks | Significant inhibition of tumor growth | [8] |

| Breast Cancer | Nude Mice | 10 | Not Specified | Reduced tumor volume | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the XIAP inhibitory and pro-apoptotic activity of Embelin.

Fluorescence Polarization (FP)-Based XIAP BIR3 Binding Assay

This assay measures the binding of Embelin to the XIAP BIR3 domain by monitoring the change in fluorescence polarization of a fluorescently labeled peptide probe that binds to the same site.

Materials:

-

Recombinant human XIAP BIR3 domain protein

-

Fluorescently labeled Smac-derived peptide probe (e.g., 5-FAM-AVPI)

-

Assay buffer: 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide

-

Embelin stock solution (in DMSO)

-

Black, low-volume 384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of Embelin in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

-

In the microplate, add the XIAP BIR3 protein to a final concentration of 10 nM.

-

Add the fluorescently labeled Smac peptide to a final concentration of 1 nM.

-

Add the diluted Embelin compounds to the wells. Include wells with no inhibitor (positive control) and wells with no protein (negative control).

-

Incubate the plate at room temperature for 30 minutes, protected from light.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for 5-FAM).

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Western Blot Analysis of XIAP, Caspase-3, and PARP Cleavage

This method is used to detect changes in the protein levels of XIAP and the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.

Materials:

-

Cancer cell lines of interest

-

Embelin

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-XIAP, anti-caspase-3, anti-cleaved caspase-3, anti-PARP, anti-cleaved PARP, and anti-β-actin (as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Seed the cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Embelin for the desired time period.

-

Harvest the cells and lyse them using the cell lysis buffer.

-

Determine the protein concentration of the lysates using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to the loading control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry

This assay quantitatively determines the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membrane integrity.

Materials:

-

Cancer cell lines of interest

-

Embelin

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

Procedure:

-

Seed the cells and treat them with Embelin as described for the Western blot analysis.

-

Harvest both the adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

The data is analyzed to distinguish between viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cell populations.

Mandatory Visualizations

Signaling Pathways

Caption: Embelin's mechanism of action in the intrinsic apoptosis pathway.

Experimental Workflows

Caption: Workflow for Western blot analysis of apoptosis-related proteins.

Caption: Workflow for Annexin V/PI apoptosis assay using flow cytometry.

Conclusion

Embelin represents a compelling natural product with significant potential as a XIAP inhibitor for cancer therapy. Its ability to directly bind to the BIR3 domain of XIAP, thereby disrupting its anti-apoptotic function, provides a clear mechanism for its observed anti-cancer effects. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate and harness the therapeutic potential of Embelin and its derivatives. Future studies should focus on optimizing its pharmacological properties, evaluating its efficacy in a broader range of cancer models, and exploring its potential in combination therapies to overcome drug resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. Embelin: A novel XIAP inhibitor for the prevention and treatment of chronic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. excli.de [excli.de]

- 4. Anti-tumor Effects of IL-1β Induced TRAIL-Expressing hUCMSCs on Embelin Treated Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Embelin induces apoptosis through down-regulation of XIAP in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways | PLOS One [journals.plos.org]

- 8. Embelin inhibits growth and induces apoptosis through the suppression of Akt/mTOR/S6K1 signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Embelin inhibits proliferation, induces apoptosis and alters gene expression profiles in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. researchgate.net [researchgate.net]

- 13. X-linked inhibitor of apoptosis protein inhibitor Embelin induces apoptosis via PI3K/Akt pathway and inhibits invasion in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of Embelin: A Technical Guide to Its Mechanisms and Activities

For Researchers, Scientists, and Drug Development Professionals

Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes, has emerged as a molecule of significant interest in the scientific community. Traditionally used in Ayurvedic medicine, modern research has begun to unravel its diverse pharmacological properties, revealing a spectrum of biological activities that position it as a promising candidate for drug development.[1][2] This technical guide provides an in-depth overview of the multifaceted biological activities of embelin, with a focus on its anticancer, anti-inflammatory, and antioxidant properties. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways it modulates.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Embelin has demonstrated potent anticancer effects across a range of cancer cell lines.[3][4] Its primary mechanism is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[3][4] A key target of embelin is the X-linked inhibitor of apoptosis protein (XIAP), a potent natural inhibitor of caspases.[5][6] By binding to the BIR3 domain of XIAP, embelin prevents its interaction with caspase-9, thereby promoting the apoptotic cascade.[7] Furthermore, embelin has been shown to modulate several critical signaling pathways that are often dysregulated in cancer, including NF-κB, PI3K/Akt, and STAT3, leading to the suppression of cancer cell proliferation, survival, and metastasis.[3][7]

Quantitative Data: Anticancer Activity of Embelin

The following table summarizes the half-maximal inhibitory concentration (IC50) values of embelin against various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| U87MG | Glioblastoma | 23.6 | [4] |

| PC3 | Prostate Cancer | 5.5 - 13.6 | [3][8] |

| DU145 | Prostate Cancer | 21.3 | [3] |

| MCF-7 | Breast Cancer | 10.66 | [9] |

| A549 | Lung Cancer | 4.4 | [9] |

| K562 | Leukemia | Dose-dependent suppression | [10] |

| U937 | Leukemia | Dose-dependent suppression | [10] |

| HT29 | Colorectal Carcinoma | ~24.70 µg/mL | [3] |

| Caco-2 | Colorectal Carcinoma | High cytotoxicity | [3] |

| FTC133 | Thyroid Cancer | < 25 µg/mL | [3] |

| 8505C | Thyroid Cancer | 18.86 µg/mL | [3] |

| KB | Human Epithelial Carcinoma | 5.58 | [8] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

-

MTT solution (5 mg/mL in sterile PBS)

-

Cell culture medium

-

Dimethyl sulfoxide (B87167) (DMSO) or solubilization solution (e.g., 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)[12]

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of embelin in culture medium. Remove the old medium from the wells and add 100 µL of the embelin dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve embelin, e.g., DMSO).

-

Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[12]

-

Formazan (B1609692) Crystal Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of embelin that inhibits cell growth by 50%.

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including cancer. Embelin exhibits significant anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[1] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[14] Embelin has been shown to inhibit the activation of IκB kinase (IKK), which in turn prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB.[14] This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of inflammatory mediators.[14]

Quantitative Data: Anti-inflammatory Activity of Embelin

| Assay | Model | Effect | Reference |

| Carrageenan-induced paw edema | Rat | Dose-dependent reduction in edema | [9] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of compounds.[9][15]

Materials:

-

Wistar rats

-

1% Carrageenan solution in saline

-

Embelin solution/suspension

-

Plethysmometer

-

Calipers

Procedure:

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.

-

Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and embelin-treated groups). Fast the animals overnight before the experiment.

-

Compound Administration: Administer embelin orally or intraperitoneally at different doses. The control group receives the vehicle, and the standard group receives a known anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[6][9]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness using calipers at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[9]

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antioxidant Activity: Combating Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Embelin has demonstrated significant antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.[1]

Quantitative Data: Antioxidant Activity of Embelin

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Radical Scavenging | 3.54 (methanolic seed extract of E. ruminata) | [7] |

| ABTS Radical Scavenging | Potent activity | [16] |

Note: IC50 values for antioxidant activity can vary depending on the specific extract and assay conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.[17][18]

Materials:

-

DPPH solution (e.g., 0.1 mM in methanol)

-

Embelin solutions of various concentrations

-

96-well plates or cuvettes

-

Spectrophotometer

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol and protect it from light. Prepare serial dilutions of embelin in methanol.

-

Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the embelin solution to a defined volume of the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of embelin solution and 200 µL of DPPH solution).[18]

-

Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[17]

-

Absorbance Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer. A blank containing only methanol and a control containing methanol and the DPPH solution should also be measured.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. Determine the IC50 value, which is the concentration of embelin required to scavenge 50% of the DPPH radicals.

Modulation of Key Signaling Pathways

The biological activities of embelin are underpinned by its ability to modulate several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the rational design of embelin-based therapeutics.

Experimental Protocol: Western Blot Analysis of the NF-κB Pathway

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of embelin on the components of the NF-κB signaling pathway.[19][20][21]

Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA or Bradford)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 for nuclear fraction, anti-β-actin for cytoplasmic fraction)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with embelin and/or an inflammatory stimulus (e.g., TNF-α, LPS). After treatment, lyse the cells in lysis buffer to extract total protein, or perform subcellular fractionation to separate cytoplasmic and nuclear extracts.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.

-

Signal Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or Lamin B1) to determine the relative changes in protein expression and phosphorylation.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by embelin.

References

- 1. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Biological Activity of Embelin and its Derivatives: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory Effect of Izalpinin Derived from Chromolaena leivensis: λ-Carrageenan-Induced Paw Edema and In Silico Model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Comparative evaluation of different extraction methods for antioxidant and anti-inflammatory properties from <i>Osbeckia parvifolia</i> Arn. – An <i>in vitro</i> approach - Journal of King Saud University - Science [jksus.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Embelin's Modulation of NF-κB, PI3K/AKT, and STAT3 Signaling Pathways: A Technical Guide for Researchers

Introduction

Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone) is a naturally occurring benzoquinone isolated from the berries of Embelia ribes and other species of the Myrsinaceae family.[1][2] Traditionally used in Ayurvedic medicine, embelin has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and potent anticancer properties.[2][3][4] Its therapeutic potential largely stems from its ability to modulate critical intracellular signaling pathways that are often dysregulated in cancer and other diseases.[3][5]

This technical guide provides an in-depth examination of the molecular mechanisms through which embelin modulates three core signaling cascades central to cancer cell proliferation, survival, and inflammation: Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Signal Transducer and Activator of Transcription 3 (STAT3). This document is intended for researchers, scientists, and drug development professionals, offering a summary of quantitative data, detailed experimental protocols, and pathway visualizations to facilitate further investigation into embelin's therapeutic applications.

Modulation of Core Signaling Pathways by Embelin

Embelin exerts its biological effects by intervening at key nodes within major signaling networks. Its ability to simultaneously target multiple pathways contributes to its robust anticancer and anti-inflammatory profile.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation, immunity, cell proliferation, and apoptosis.[6] In many cancers, constitutive activation of this pathway promotes cell survival and resistance to therapy.

Embelin is a potent inhibitor of the NF-κB signaling cascade.[6][7] It blocks both constitutive and inducible NF-κB activation stimulated by various agents like tumor necrosis factor-alpha (TNF-α), interleukin-1β, and lipopolysaccharide.[6] The primary mechanism involves the inhibition of the IκBα kinase (IKK) complex.[7][8] This action prevents the phosphorylation and subsequent proteolytic degradation of IκBα, the inhibitory subunit of NF-κB.[6][7] As a result, the NF-κB p65 subunit is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of its target genes.[6][9] The downstream consequences include the downregulation of gene products that mediate cell survival (e.g., Bcl-2, Bcl-xL), proliferation (e.g., cyclin D1), invasion, and metastasis, ultimately sensitizing cancer cells to apoptosis.[6][7]

Caption: Embelin inhibits the NF-κB pathway by blocking IKK activation.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central signaling node that regulates cell survival, growth, proliferation, and metabolism. Its aberrant activation is a hallmark of many human cancers.[10]

Embelin has been shown to suppress the PI3K/AKT pathway, contributing significantly to its pro-apoptotic effects.[3][11] Treatment of cancer cells with embelin leads to a dose-dependent decrease in the constitutive phosphorylation and activation of AKT.[12] This inhibition disrupts downstream survival signals and is often linked to embelin's activity as an inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[12] The suppression of AKT activation results in the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-3, culminating in apoptosis.[12] Combining embelin with other PI3K/AKT pathway inhibitors has shown synergistic effects in inducing apoptosis in cancer cells, highlighting the therapeutic potential of this mechanism.[4][12]

Caption: Embelin suppresses PI3K/AKT signaling by inhibiting AKT phosphorylation.

STAT3 Signaling Pathway

STAT3 is a transcription factor that plays a pivotal role in cytokine signaling, cell growth, and apoptosis.[13] Constitutive activation of STAT3 is frequently observed in a wide variety of human cancers and is associated with tumor progression.

Embelin effectively inhibits both constitutive and IL-6-induced STAT3 activation in cancer cells.[13][14] Its mechanism of action is multifaceted. Embelin has been shown to inhibit the activation of upstream kinases, including JAK2 and c-Src, which are responsible for phosphorylating STAT3.[13] Furthermore, a key mechanism for STAT3 suppression by embelin involves the induction of protein tyrosine phosphatase (PTP) activity.[13] Specifically, embelin induces the expression of PTEN, a phosphatase that can dephosphorylate and inactivate STAT3.[13] The reversal of embelin-induced STAT3 downregulation by pervanadate (B1264367) (a PTP inhibitor) supports this mechanism.[13] The inhibition of STAT3 activation leads to the downregulation of STAT3-regulated genes involved in cell proliferation and survival (e.g., survivin), correlating with the induction of apoptosis.[4][13]

Caption: Embelin inhibits STAT3 activation via JAK/Src inhibition and PTEN induction.

Quantitative Data: Cytotoxicity of Embelin

The cytotoxic and anti-proliferative effects of embelin have been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. Below is a summary of reported IC₅₀ values for embelin.

| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Reference |

| A549 | Lung Cancer | 4.4 | 48 | [15] |

| DU145 | Prostate Cancer | 6.31 | 48 | [15] |

| PC3 | Prostate Cancer | ~5.5 / 13.6 | 48 | [16][17] |

| MCF-7 | Breast Cancer | 10.66 | 48 | [15] |

| MDA-MB-231 | Breast Cancer | ~5.0 | 48 | [16] |

| K562 | Leukemia | Not specified | 24 | [12] |

| U937 | Leukemia | Not specified | 24 | [12] |

| Caco-2 | Colorectal Adenocarcinoma | < 25 µg/mL | Not specified | [17] |

| 8505C | Thyroid Cancer | 18.86 µg/mL | 24 | [17] |

Note: IC₅₀ values can vary between studies due to differences in experimental conditions, such as cell density and assay type.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of embelin on the NF-κB, PI3K/AKT, and STAT3 signaling pathways.

Western Blot Analysis for PI3K/AKT Pathway

This protocol is adapted for the analysis of total and phosphorylated AKT levels in cancer cells treated with embelin.[10][18]

Caption: A generalized workflow for Western blot analysis.

1. Cell Culture and Treatment:

-

Seed cancer cells (e.g., A549, PC3) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with varying concentrations of embelin (e.g., 0, 5, 10, 20 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).

2. Cell Lysis:

-

After treatment, place plates on ice and wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing periodically.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

3. Protein Quantification:

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA or Bradford protein assay kit according to the manufacturer's instructions.

4. SDS-PAGE:

-

Normalize protein amounts for each sample (e.g., 20-30 µg per lane). Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load samples onto a 10% or 12% SDS-polyacrylamide gel.

-

Run the gel at 100-120 V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with primary antibodies (e.g., rabbit anti-p-AKT Ser473, rabbit anti-total AKT, mouse anti-β-actin) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[19]

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-mouse IgG) for 1 hour at room temperature.

7. Detection and Analysis:

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate.

-

Capture the signal using an imaging system.

-

Perform densitometric analysis to quantify band intensity, normalizing p-AKT levels to total AKT and/or a loading control like β-actin.

Electrophoretic Mobility Shift Assay (EMSA) for NF-κB Activity

This protocol outlines the detection of NF-κB DNA-binding activity in nuclear extracts from embelin-treated cells.[20][21][22][23]

1. Preparation of Nuclear Extracts:

-

Treat cells with embelin for a desired time, followed by stimulation with an NF-κB activator (e.g., 10 ng/mL TNF-α for 30 minutes) if studying inducible activity.

-

Harvest approximately 2 x 10⁶ cells by centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the pellet in a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA, 1 mM DTT, 0.5 mM PMSF) and incubate on ice for 15 minutes.

-

Add NP-40 (or IGEPAL CA-630) to a final concentration of 0.6% and vortex vigorously to lyse the cell membrane.

-

Centrifuge to pellet the nuclei.

-

Resuspend the nuclear pellet in a high-salt extraction buffer (e.g., Buffer C: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA, 1 mM DTT, 1 mM PMSF) and incubate on ice for 30 minutes with agitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. The supernatant contains the nuclear proteins.

-

Determine protein concentration using a Bradford or BCA assay.

2. Probe Labeling:

-

Synthesize and anneal complementary oligonucleotides containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3').

-

Label the double-stranded probe at the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label like biotin (B1667282) or an infrared dye.

-

Purify the labeled probe to remove unincorporated nucleotides.

3. Binding Reaction:

-

In a final volume of 20 µL, combine:

-

5-10 µg of nuclear extract.

-

Binding buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 1 mM DTT, 5% glycerol).

-

1-2 µg of a non-specific competitor DNA (e.g., poly(dI-dC)).

-

-

Incubate on ice for 10 minutes.

-

Add the labeled NF-κB probe (approx. 20,000-50,000 cpm or as recommended for non-radioactive probes).

-

Incubate at room temperature for 20-30 minutes.

-

For competition assays (to confirm specificity), add a 50-fold molar excess of unlabeled ("cold") NF-κB probe to a parallel reaction before adding the labeled probe.

4. Non-Denaturing Polyacrylamide Gel Electrophoresis:

-

Add 2 µL of 10x loading buffer (non-denaturing) to each reaction.

-

Load the samples onto a 5-6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Run the gel at 150-200 V at 4°C until the loading dye has migrated approximately two-thirds of the way down the gel.

-

Dry the gel (for radioactive probes) and expose it to X-ray film or a phosphor screen. For non-radioactive probes, follow the manufacturer's protocol for transfer and detection.

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.[24][25][26][27]

1. Cell Culture and Transfection:

-

Seed cells (e.g., HEK293, DU-145) in a 24- or 96-well plate.

-

Co-transfect the cells using a suitable transfection reagent with:

-

A STAT3-responsive firefly luciferase reporter plasmid (containing STAT3 binding elements upstream of the luciferase gene).

-

A constitutively expressing Renilla luciferase plasmid (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Alternatively, use a commercially available stable cell line expressing a STAT3 reporter construct.[28]

2. Cell Treatment:

-

Allow cells to recover for 24 hours post-transfection.

-

Pre-treat the cells with various concentrations of embelin or vehicle for 1-2 hours.

-

Stimulate the cells with a STAT3 activator, such as Interleukin-6 (IL-6, e.g., 10-20 ng/mL), for 6-16 hours. Include unstimulated and un-treated controls.

3. Cell Lysis and Luminescence Measurement:

-

Wash the cells once with PBS.

-

Lyse the cells using the passive lysis buffer provided with a dual-luciferase reporter assay system.

-

Transfer the cell lysate to a luminometer-compatible plate.

-

Measure the firefly luciferase activity first, then add the Stop & Glo® reagent (or equivalent) to quench the firefly signal and simultaneously measure the Renilla luciferase activity.

4. Data Analysis:

-

Calculate the relative light units (RLU) for each sample by dividing the firefly luciferase reading by the Renilla luciferase reading.

-

Normalize the data to the control group to determine the fold change in STAT3 transcriptional activity.

Conclusion

Embelin is a multifaceted natural compound that exerts significant anticancer and anti-inflammatory effects by concurrently modulating the NF-κB, PI3K/AKT, and STAT3 signaling pathways.[3][4][5] It inhibits pro-survival and pro-inflammatory signaling by blocking IKK activation in the NF-κB pathway, suppressing AKT phosphorylation in the PI3K/AKT pathway, and inhibiting STAT3 activation through upstream kinase inhibition and PTEN induction.[6][12][13] The convergence of these inhibitory actions on key oncogenic pathways underscores embelin's potential as a lead compound for the development of novel therapeutics. The data and protocols provided in this guide offer a foundational resource for researchers aiming to further elucidate and harness the therapeutic capabilities of embelin.

References

- 1. rjptonline.org [rjptonline.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. excli.de [excli.de]

- 6. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Embelin Suppresses Osteoclastogenesis Induced by RANKL and Tumor cells In Vitro Through Inhibition of the NF-κB Cell Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Embelin targets PI3K/AKT and MAPK in age-related ulcerative colitis: an integrated approach of microarray analysis, network pharmacology, molecular docking, and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]

- 13. Embelin suppresses STAT3 signaling, proliferation, and survival of multiple myeloma via the protein tyrosine phosphatase PTEN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Optimization of Extraction Conditions and Cytotoxic Activity of Rapanone in Comparison to Its Homologue, Embelin | MDPI [mdpi.com]

- 18. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Electrophoretic mobility shift assay analysis of NF-κB DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 22. licorbio.com [licorbio.com]

- 23. med.upenn.edu [med.upenn.edu]

- 24. bpsbioscience.com [bpsbioscience.com]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. bosterbio.com [bosterbio.com]

- 28. signosisinc.com [signosisinc.com]

Therapeutic Potential of Embelin in Chronic Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone derived from the fruits of Embelia ribes, has garnered significant scientific interest for its broad therapeutic potential in a variety of chronic diseases.[1][2] This molecule exhibits a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, anti-diabetic, and neuroprotective effects.[1][2] Mechanistically, Embelin modulates multiple critical signaling pathways implicated in the pathogenesis of chronic ailments, such as NF-κB, PI3K/Akt, and STAT3, and is a known inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[3][4][5] This technical guide provides an in-depth overview of the therapeutic potential of Embelin, focusing on its mechanisms of action in cancer, neurodegenerative disorders, and inflammatory diseases. It includes a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways modulated by Embelin.

Embelin in Oncology

Embelin has demonstrated significant anti-cancer properties across a wide range of malignancies, including breast, prostate, pancreatic, and lung cancer, as well as leukemia.[4][6] Its anti-neoplastic effects are attributed to its ability to induce apoptosis, trigger cell cycle arrest, and inhibit angiogenesis and metastasis.[4][6]

Mechanism of Action in Cancer

Embelin's anti-cancer activity is multifaceted, primarily involving the modulation of key oncogenic signaling pathways:

-

Inhibition of XIAP: Embelin is recognized as a cell-permeable, non-peptidic small molecule inhibitor of the X-linked inhibitor of apoptosis protein (XIAP).[4] By binding to the BIR3 domain of XIAP, Embelin prevents the inhibition of caspase-9, thereby promoting the apoptotic cascade.[7]

-

Modulation of NF-κB Pathway: Embelin is a potent inhibitor of the NF-κB signaling pathway.[3][8] It has been shown to inhibit the activation of IκBα kinase, which in turn prevents the phosphorylation and degradation of IκBα. This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of NF-κB target genes involved in cell survival, proliferation, and metastasis.[8][9]

-

Suppression of PI3K/Akt/mTOR Pathway: Embelin effectively suppresses the constitutive activation of the PI3K/Akt/mTOR signaling cascade in various cancer cells.[1][10] This inhibition leads to decreased cell proliferation and the induction of apoptosis.[10][11]

-

Inhibition of STAT3 Signaling: Embelin has been shown to suppress the constitutive activation of STAT3, a key transcription factor involved in tumor progression.[1] This inhibition occurs in a dose-dependent manner and contributes to the suppression of cancer cell proliferation and the induction of apoptosis.[1]

Quantitative Data: Anti-Cancer Activity of Embelin

The following tables summarize the in vitro and in vivo anti-cancer effects of Embelin.

Table 1: In Vitro Cytotoxicity of Embelin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value | Assay Duration | Reference |

| Lung Cancer | A549 | 4.4 µM | 48h | [12] |

| Prostate Cancer | DU145 | 6.31 µM | 48h | [12] |

| Prostate Cancer | PC-3 | 5.5 µM | Not Specified | [13] |

| Breast Cancer | MCF-7 | 10.66 µM | 48h | [12] |

| Breast Cancer | MCF-7 | 80 µg/ml | Not Specified | [14] |

| Breast Cancer | MDA-MB-231 | 5 µM | Not Specified | [13] |

| T-cell Lymphoma | Jurkat | ~10-20 µM | 48h | [2] |

| Colon Cancer | HCT-116 | 29-30 µM | Not Specified | [13] |

| Leukemia | K562, U937 | Dose-dependent | Not Specified | [15] |

Table 2: In Vivo Anti-Tumor Efficacy of Embelin

| Cancer Model | Animal Model | Embelin Dosage & Route | Key Outcomes | Reference |

| Pancreatic Cancer | AsPC-1 Xenograft (Nude Mice) | Not Specified | Significant inhibition of tumor growth | [16] |

| Breast Cancer | MDA-MB-231 Xenograft (Nude Mice) | 10 mg/kg (with LY294002) | Regression of tumor growth | [1][17] |

| Prostate Cancer | C4-2 Xenograft | 10 mg/kg (combination therapy) | Potent inhibition of tumor growth | [13] |

| Lymphoma | A20 Lymphoma (C57BL/6 mice) | 1 mg/mouse (i.p.) | Inhibition of tumor growth, prolonged lifespan | [18] |

Signaling Pathway Visualizations

Caption: Embelin's multi-target action against cancer signaling pathways.

Embelin in Neurodegenerative Diseases

Embelin exhibits neuroprotective properties, making it a promising candidate for diseases like Alzheimer's and Huntington's disease.[9][13] Its ability to cross the blood-brain barrier is a key characteristic for its action in the central nervous system.[9][13]

Mechanism of Action in Neuroprotection

The neuroprotective effects of Embelin are linked to its antioxidant and anti-inflammatory activities:

-

Antioxidant Effects: Embelin mitigates neuronal oxidative damage by reducing lipid peroxidation and enhancing the activity of antioxidant enzymes such as superoxide (B77818) dismutase and catalase.[3]

-

Anti-inflammatory Action: It blocks the progression of inflammatory cascades in the brain, partly through the inhibition of the NF-κB pathway, which reduces the expression of pro-inflammatory cytokines.[3][9]

-

Anti-amyloidogenic Properties: In models of Alzheimer's disease, Embelin has been shown to inhibit the formation of amyloid-β (Aβ) oligomers and facilitate the clearance of Aβ proteins.[1]

Quantitative Data: Neuroprotective Effects of Embelin

Table 3: In Vivo Neuroprotective Efficacy of Embelin

| Disease Model | Animal Model | Embelin Dosage & Route | Key Outcomes | Reference |

| Huntington's Disease | 3-NP Induced (Rats) | 10 and 20 mg/kg (p.o.) for 14 days | Significant reversal of behavioral deficits and oxidative stress; Reduced striatal lesion size. | [19][20] |

| Sporadic Dementia | STZ-induced (Rats) | 2.5, 5, and 10 mg/kg (i.p.) for 14 days | Dose-dependent attenuation of cognitive deficits and biochemical alterations. | [21] |

Embelin in Inflammatory Diseases

Embelin's potent anti-inflammatory properties have been demonstrated in various models of chronic inflammation, including skin inflammation and inflammatory bowel disease.[22][23]

Mechanism of Action in Inflammation

Embelin exerts its anti-inflammatory effects primarily by:

-

Inhibiting Pro-inflammatory Cytokines: It significantly reduces the production of key pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[22][23]

-

Suppressing NF-κB and STAT3 Pathways: As in cancer, Embelin's inhibition of the NF-κB and STAT3 pathways is crucial for its anti-inflammatory action, downregulating the expression of inflammatory mediators.[23]

Quantitative Data: Anti-inflammatory Effects of Embelin

Table 4: In Vivo Anti-inflammatory Efficacy of Embelin

| Disease Model | Animal Model | Embelin Dosage & Route | Key Outcomes | Reference |

| Skin Inflammation | TPA-induced ear edema (Mice) | Not Specified | Significant reduction in skin thickness, tissue weight, and inflammatory cytokine production. | [22][24] |

| Sepsis | CLP-induced (Rats) | Not Specified | Ameliorated organ injuries and reduced systemic inflammation. | [23] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Cell Viability (MTT Assay)

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Embelin Treatment: Prepare stock solutions of Embelin in DMSO. Treat the cells with serially diluted concentrations of Embelin (e.g., 2.5 to 160 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.

-

MTT Incubation: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control group. The IC50 value is determined by plotting cell viability against the log of Embelin concentration.

In Vivo TPA-Induced Mouse Ear Edema

-

Animal Model: Use male BALB/c mice (6-8 weeks old).

-

Induction of Inflammation: Topically apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control.

-

Embelin Treatment: Apply Embelin (at various doses, e.g., 1-10 mg/kg) topically to the right ear 30 minutes before and 30 minutes after TPA application. A control group receives the vehicle only.

-

Measurement of Edema: After 6 hours, sacrifice the mice and use a 7 mm biopsy punch to collect ear tissue from both treated and untreated ears. Weigh the ear punches to determine the extent of edema (increase in weight).

-

Biochemical Analysis: Homogenize the ear tissue to measure levels of myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration and pro-inflammatory cytokines (TNF-α, IL-1β) using ELISA kits.

-

Histology: Fix ear tissue in formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and tissue damage.

Experimental Workflow Visualization

Caption: A representative workflow for an in vivo xenograft cancer model.

Conclusion and Future Directions

Embelin stands out as a promising natural compound with significant therapeutic potential against a range of chronic diseases. Its ability to modulate multiple, interconnected signaling pathways such as NF-κB, PI3K/Akt, and STAT3 underscores its utility as a multi-targeted therapeutic agent. The preclinical data summarized in this guide provide a strong rationale for its further development. However, challenges such as its poor aqueous solubility and the need for optimized delivery systems must be addressed to translate these promising preclinical findings into clinical applications. Future research should focus on well-designed clinical trials to establish the safety and efficacy of Embelin in human patients, potentially as a standalone therapy or in combination with existing treatments.

References

- 1. The Application of Embelin for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitory effect of Embelin on human acute T cell lymphoma Jurkat cells through activation of the apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Medicinal potential of embelin and its nanoformulations: An update on the molecular mechanism and various applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. excli.de [excli.de]

- 5. researchgate.net [researchgate.net]

- 6. Embelin: A multifaceted anticancer agent with translational potential in targeting tumor progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Embelin-induced MCF-7 breast cancer cell apoptosis and blockade of MCF-7 cells in the G2/M phase via the mitochondrial pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Embelin, an inhibitor of X chromosome-linked inhibitor-of-apoptosis protein, blocks nuclear factor-kappaB (NF-kappaB) signaling pathway leading to suppression of NF-kappaB-regulated antiapoptotic and metastatic gene products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Embelin induces apoptosis in human glioma cells through inactivating NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Embelin inhibits growth and induces apoptosis through the suppression of Akt/mTOR/S6K1 signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

- 13. Embelin and Its Derivatives: Design, Synthesis, and Potential Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. science.rsu.lv [science.rsu.lv]

- 15. Targeting of X-linked inhibitor of apoptosis protein and PI3-kinase/AKT signaling by embelin suppresses growth of leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Embelin Suppresses Growth of Human Pancreatic Cancer Xenografts, and Pancreatic Cancer Cells Isolated from KrasG12D Mice by Inhibiting Akt and Sonic Hedgehog Pathways | PLOS One [journals.plos.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. daneshyari.com [daneshyari.com]

- 20. researchgate.net [researchgate.net]

- 21. Embelin Attenuates Intracerebroventricular Streptozotocin-Induced Behavioral, Biochemical, and Neurochemical Abnormalities in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Embelin reduces cutaneous TNF-α level and ameliorates skin edema in acute and chronic model of skin inflammation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. rjptonline.org [rjptonline.org]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the In Vitro Anti-inflammatory Effects of Embelin

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides a comprehensive technical overview of the in vitro anti-inflammatory properties of Embelin (B1684587) (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), a naturally occurring benzoquinone isolated from the berries of Embelia ribes. Embelin has been recognized for a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.[1][2] This guide focuses specifically on its mechanisms of action in cellular models of inflammation, presenting quantitative data and detailed experimental protocols to support further research and development.

Core Mechanisms of Anti-inflammatory Action

Embelin exerts its anti-inflammatory effects primarily by modulating key signaling pathways that regulate the expression of pro-inflammatory mediators. The most extensively documented mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, evidence suggests its involvement in the modulation of Mitogen-Activated Protein Kinase (MAPK) and JAK/STAT signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Embelin has been repeatedly shown to be a potent inhibitor of this pathway.[3][4] Its mechanism involves several key steps:

-

Inhibition of IκBα Kinase (IKK) Activity: Embelin directly suppresses the activation of the IκBα kinase (IKK) complex.[5][6]

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, Embelin prevents the phosphorylation and subsequent proteolytic degradation of IκBα, the inhibitory subunit of NF-κB.[5][6][7]

-

Blockade of NF-κB Nuclear Translocation: With IκBα remaining intact and bound to NF-κB in the cytoplasm, the translocation of the active p65 subunit to the nucleus is effectively blocked.[4][8]

-

Suppression of NF-κB-regulated Gene Expression: Consequently, Embelin down-regulates the expression of various NF-κB target genes involved in inflammation, cell survival, and proliferation.[4] This includes the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][3]

Modulation of MAPK and JAK/STAT Pathways

While the inhibition of NF-κB is the primary anti-inflammatory mechanism, Embelin also influences other critical signaling pathways.

-

MAPK Pathway: The MAPK family (including p38, ERK, and JNK) plays a role in regulating the synthesis of inflammatory mediators. Studies have indicated that Embelin can suppress the MAPK/NF-κB signaling pathway and specifically inhibit p38 MAPK activation, contributing to its anti-inflammatory and anticancer effects.[9][10]

-

JAK/STAT Pathway: The JAK/STAT pathway is crucial for transmitting signals from cytokines and growth factors.[11][12] Some evidence suggests that Embelin may inhibit the STAT3 pathway, which would reduce the inflammatory response, particularly in conditions like sepsis.[1]

Quantitative Data on In Vitro Anti-inflammatory & Related Activities

The following tables summarize key quantitative findings from various in vitro studies, demonstrating the potency and efficacy of Embelin in different experimental models.

Table 1: Inhibition of Inflammatory Mediators and Pathways

| Target/Assay | Cell Line / System | Inducer | Embelin Concentration | Observed Effect | Reference |

|---|---|---|---|---|---|

| NF-κB Activation | RAW 264.7 | RANKL | 30 µmol/L | Inhibition of IκBα phosphorylation | [5] |

| NF-κB Activity | T98G Glioma Cells | - | 50 µM | Decreased nuclear translocation of p65 | [8] |

| Nitric Oxide (NO) Production | ECV 304 | - | 0.1 - 1.0 µg/ml | Inhibition of NO production | [13] |

| Pro-inflammatory Cytokines | Murine BMDMs | LPS | 12.5 & 25 mg/kg (in vivo derived) | Reduced secretion of IL-1β and IL-6 | [14] |

| COX-2 Expression | - | - | Not specified | Inhibition of COX-2 expression | [15] |

| p38 MAPK Pathway | SGC7901 Gastric Carcinoma | - | 5 - 15 µM | Inhibition of p38 MAPK activation |[10] |

Table 2: Antioxidant Activity (IC50 Values)

| Assay | IC50 Value (µg/mL) | Notes | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | 18.69 ± 0.39 | Measures free radical scavenging capacity. | [9] |

| Superoxide (B77818) Anion Scavenging | 161.5 ± 3.74 | Measures ability to scavenge superoxide radicals. |[9] |

Experimental Protocols

Reproducible in vitro assessment of anti-inflammatory compounds requires standardized protocols. Below are methodologies for key experiments cited in the literature for evaluating Embelin.

General Experimental Workflow

A typical workflow to assess the anti-inflammatory effect of Embelin on cultured cells, such as macrophages, is outlined below.

Cell Culture and Induction of Inflammation

-

Cell Lines: Murine macrophage cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Bone marrow-derived macrophages (BMDMs) provide a primary cell model.[14]

-

Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.

-

Inflammatory Stimulus: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used at concentrations of 0.5-1 µg/mL to induce a potent inflammatory response via TLR4 activation.[14][16] Other stimuli include TNF-α or IL-1β.[4]

Measurement of Inflammatory Mediators

-

Nitric Oxide (NO) Assay: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reaction.[16]

-